molecular formula C10H11NO3 B11958584 N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide CAS No. 33542-98-2

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide

Cat. No.: B11958584
CAS No.: 33542-98-2
M. Wt: 193.20 g/mol
InChI Key: FZPNJFAYBFREGP-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide is a research chemical with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol. Its structure features a 1,3-benzodioxole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities . This specific compound is provided with a high purity level of ≥95% and is identified by CAS Number 33542-98-2 . The 1,3-benzodioxole group is a key structural component in various bioactive molecules. For instance, derivatives containing this group have been investigated as intermediates in the synthesis of quinazolinediones, which have demonstrated potential as anticonvulsants and psychosedatives . Furthermore, research into antimalarial lead compounds has highlighted the importance of the 1,3-benzodioxol-5-yl group in small molecules that act as potent dual inhibitors of essential cysteine proteases in Plasmodium falciparum . This suggests that this compound may serve as a valuable building block in medicinal chemistry for the design and synthesis of novel therapeutic agents. This product is intended for research and development purposes only. It is not intended for use in the diagnosis, treatment, cure, or prevention of disease in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,3-4,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPNJFAYBFREGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345774
Record name N-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33542-98-2
Record name N-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context Within Formamides and 1,3 Benzodioxole Derivatives

The chemical architecture of N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide is a composite of two key functional groups: a formamide (B127407) moiety and a 1,3-benzodioxole (B145889) ring system, connected by an ethyl bridge.

The formamide group, -NHCHO, is the simplest amide, derived from formic acid. google.com Amides are a crucial class of compounds in both biology and chemistry, notably forming the peptide bonds that link amino acids. beilstein-journals.org The formamide functional group itself is planar and can act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen), properties that influence the molecule's interactions and physical characteristics.

The 1,3-benzodioxole group, also known as the methylenedioxyphenyl group, is a bicyclic structure where a benzene (B151609) ring is fused to a five-membered dioxole ring. ntnu.no This moiety is a common feature in numerous natural products, such as safrole, and serves as a foundational scaffold in the synthesis of a wide array of derivatives. vulcanchem.com Its derivatives are explored for various applications, including medicinal chemistry, where the ring system can influence a molecule's metabolic stability and solubility. ntnu.nonih.gov The fusion of these two components via an ethyl linker results in the specific structure of this compound.

PropertyValue
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES C1OC2=C(O1)C=C(C=C2)CCNC=O
InChIKey FZPNJFAYBFREGP-UHFFFAOYSA-N

Overview of Research Significance in Synthetic Organic Chemistry

Direct Synthesis Approaches for this compound

Direct synthesis routes focus on the final step of introducing the formyl group onto the ethylamine (B1201723) backbone.

The most straightforward method for synthesizing this compound is the N-formylation of 2-(1,3-benzodioxol-5-yl)ethanamine. tcichemicals.com This transformation can be accomplished using several established formylating agents and conditions.

Common methods include the use of formic acid, often in the presence of a catalyst, or more reactive derivatives of formic acid. researchgate.net For instance, heating the amine with formic acid is a classic approach. The reaction can be accelerated using catalysts such as thiamine (B1217682) hydrochloride (Vitamin B1), which offers an efficient, non-toxic, and solvent-free option. researchgate.net Another effective formylating agent is acetic formic anhydride, which can react with the amine to yield the desired formamide. researchgate.net

The Leuckart reaction provides another viable pathway, where formamide itself serves as the formylating agent, typically at elevated temperatures. digitellinc.com This reaction has been demonstrated to be effective for the synthesis of analogous N-alkylethylformamides. digitellinc.comdigitellinc.com More contemporary and sustainable methods include the use of glycerol (B35011) derivatives as a carbonyl source in the presence of a copper-based catalyst. rsc.org

Table 1: Common Formylation Methods for Primary Amines
Formylating AgentTypical ConditionsKey AdvantagesReference
Formic AcidHeating with the amine, often with a catalyst (e.g., thiamine hydrochloride, ZnCl2).Readily available reagent, simple procedure. researchgate.net
Formamide (Leuckart Reaction)Heating the amine with formamide at high temperatures (e.g., 180-194 °C).Serves as both reagent and solvent; effective for certain substrates. digitellinc.com
Acetic Formic AnhydrideReaction with the amine, often in an inert solvent.High reactivity, good yields. researchgate.net
Glycerol DerivativesReaction with a Cu/5A catalyst system.Sustainable carbonyl source, value-added synthesis. rsc.org
Carbon Dioxide and H₂Catalyzed reaction over a metal-organic framework (e.g., Ru/MFM-300(Cr)).Utilizes CO₂ as a C1 source, sustainable and atom-economical. nih.gov

Reductive amination is a powerful tool for forming amines from carbonyl compounds and can be adapted for the direct synthesis of N-formamides. libretexts.org In a modern one-pot approach, a carbonyl compound can react with an amine source and a formylating agent in the presence of a reducing agent. nih.govmasterorganicchemistry.com

For the synthesis of this compound, this could theoretically involve the reductive amination of 1,3-benzodioxole-5-acetaldehyde with an ammonia (B1221849) source, followed by in-situ formylation. A more advanced strategy involves the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with the fixation of carbon dioxide. nih.gov In this process, a catalyst, such as a ruthenium-supported metal-organic framework, facilitates the reaction between an aldehyde or ketone, an amine, hydrogen, and CO₂, to yield the N-formamide directly. nih.gov The reaction proceeds through the formation of an imine intermediate, which is then reduced. libretexts.orgyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but are effective for reducing the intermediate iminium ion. masterorganicchemistry.com

Precursor Chemistry and Upstream Synthesis Routes

The availability of the starting material, 2-(1,3-benzodioxol-5-yl)ethanamine, is critical. Its synthesis relies on multi-step pathways starting from more common chemicals like piperonal (B3395001) or benzo researchgate.netacs.orgdioxol-5-yl-acetic acid.

The key precursor, 2-(1,3-benzodioxol-5-yl)ethanamine, is a phenethylamine (B48288) derivative bearing the 1,3-benzodioxole (B145889) moiety. tcichemicals.com A primary route to this amine starts with piperonal (1,3-benzodioxole-5-carboxaldehyde).

One common pathway involves a Henry reaction (nitroaldol condensation) between piperonal and nitromethane (B149229) to form 1-(1,3-benzodioxol-5-yl)-2-nitroethene. Subsequent reduction of this nitrostyrene (B7858105) derivative yields the desired ethylamine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alternatively, piperonal can be converted to 1,3-benzodioxole-5-acetonitrile. This can be done by first reducing piperonal to piperonyl alcohol, converting the alcohol to piperonyl chloride, and then reacting it with a cyanide salt. The resulting nitrile is then reduced to 2-(1,3-benzodioxol-5-yl)ethanamine, again using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.

Piperonal Pathway : Piperonal (also known as heliotropin or 1,3-benzodioxole-5-carboxaldehyde) is a widely available compound often used in fragrances and as a chemical intermediate. sigmaaldrich.com It can be synthesized from 1,3-benzodioxole through formylation reactions, such as the Vilsmeier-Haack reaction or by reacting it with formaldehyde (B43269) and hydrochloric acid to form piperonyl chloride, which is then oxidized. google.com 1,3-Benzodioxole itself is typically prepared via the condensation of catechol with a methylene (B1212753) source like dihalomethane or methanol (B129727) under acidic conditions. chemicalbook.com

Benzo researchgate.netacs.orgdioxol-5-yl-acetic Acid Pathway : 3,4-(Methylenedioxy)phenylacetic acid, or benzo researchgate.netacs.orgdioxol-5-yl-acetic acid, serves as another important starting point. nih.gov This acid can be converted into the corresponding amide, 2-(1,3-benzodioxol-5-yl)acetamide, through standard methods (e.g., conversion to the acid chloride followed by reaction with ammonia). The resulting primary amide can then be reduced to the target ethylamine, 2-(1,3-benzodioxol-5-yl)ethanamine, using reagents like LiAlH₄ or borane (B79455) (BH₃).

Related Formamide Derivatives and Impurity Formation in Syntheses

The synthesis of this compound is not without the potential for the formation of related derivatives and impurities. Understanding these potential side-products is crucial for process optimization and purification.

During the synthesis, structurally related formamides can be produced if the starting materials contain related amine impurities. For example, if the precursor synthesis starts from a substituted piperonal, the final product will be an analogously substituted N-formamide.

Impurity formation is a key consideration in any multi-step synthesis. nih.govsrce.hr In the production of the target formamide, impurities can arise from various sources:

Incomplete Reaction : Unreacted 2-(1,3-benzodioxol-5-yl)ethanamine from the formylation step is a common impurity.

Side Reactions : During formylation, particularly under harsh conditions, side reactions involving the benzodioxole ring could occur, though this is less common. If a reagent like dimethylformamide (DMF) were used as a solvent at high temperatures, impurities from its pyrolysis could be introduced. nih.gov

Precursor Impurities : Impurities in the 2-(1,3-benzodioxol-5-yl)ethanamine precursor will carry through to the final product. For example, if the reduction of 1-(1,3-benzodioxol-5-yl)-2-nitroethene is incomplete, intermediate oximes or nitro compounds could remain. Similarly, the synthesis of piperonal from 1,3-benzodioxole can lead to isomeric impurities if the formylation is not perfectly regioselective.

Catalyst-Induced Decomposition : In some cases, acid-catalyzed conditions can lead to the degradation of intermediates or the final product. nih.gov

Table 2: Potential Impurities and Their Origins
Potential ImpurityChemical NameLikely OriginReference
Unreacted Starting Material2-(1,3-Benzodioxol-5-yl)ethanamineIncomplete formylation reaction.-
Oxime Intermediate1-(1,3-Benzodioxol-5-yl)acetaldehyde oximeIncomplete reduction of the corresponding nitrostyrene precursor.-
Nitro-Styrene Precursor1-(1,3-Benzodioxol-5-yl)-2-nitroetheneIncomplete reduction during the synthesis of the ethylamine precursor.-
Isomeric Precursor2-(1,3-Benzodioxol-4-yl)ethanamineLack of regioselectivity in the synthesis of piperonal from 1,3-benzodioxole. google.com
Decomposition ProductsVariousAcid-catalyzed decomposition of intermediates or product. nih.gov

Synthesis of N-(2-benzounodc.orgwikipedia.orgdioxol-5-yl-1-methylethyl)formamide and Related Analogues

The synthesis of N-formylated benzodioxole derivatives, such as N-(2-benzo unodc.orgwikipedia.orgdioxol-5-yl-1-methylethyl)formamide, is often achieved through the Leuckart reaction. This reaction is a well-established method for the reductive amination of ketones or aldehydes. In the context of producing amphetamine and its analogues, the Leuckart reaction has been a popular choice due to its relative simplicity, good yield, and avoidance of highly hazardous reagents. unodc.org The process generally involves the condensation of a ketone, such as phenyl-2-propanone (P-2-P), with formamide or ammonium formate, sometimes with the addition of formic acid. unodc.orgwikipedia.org This initial step leads to the formation of an N-formyl intermediate. Subsequent hydrolysis of this intermediate, typically using an acid like sulfuric or hydrochloric acid, yields the final amine product. unodc.orgwikipedia.org

For the synthesis of methamphetamine, a similar pathway is followed, but with the use of N-methylformamide or a combination of methylamine (B109427) and formic acid in the condensation step. unodc.org The reaction conditions, including temperature and the ratio of reactants, are crucial factors that influence the types and quantities of impurities formed. unodc.org

A rapid procedure for the Leuckart reaction has been developed, significantly reducing the reaction time from several hours to as little as 10 to 20 minutes for certain substituted N-(1-phenylethyl)formamides. digitellinc.com This optimized method, conducted at elevated temperatures (180-194 °C), has been successfully applied to the synthesis of N-[1-(3-pyridyl)ethyl]formamide from 3-acetylpyridine (B27631) and formamide, yielding the product in 56% after isolation. digitellinc.com

Formation of N-Formylamphetamine as a Prominent Impurity in the Leuckart Method

A notable characteristic of the Leuckart synthesis of amphetamines is the formation of specific impurities, with N-formylamphetamine being a prominent example. wikipedia.orgnih.gov This compound, also known as formetorex, is the direct intermediate in the synthesis of amphetamine via the Leuckart route. wikipedia.org Its presence in a sample is often considered a strong indicator that this particular synthetic method was employed. nih.govvanilla47.com

Studies have shown that N-formylamphetamine and its methamphetamine counterpart, N-formylmethamphetamine, are typically present at levels of less than 1%. unodc.org However, the use of formic acid in the reaction can lead to the formation of other impurities, such as N,N-di-(phenylisopropyl)amine (DPIA) and its N-formyl derivative, at levels up to 3%. unodc.org

While N-formylmethamphetamine was once considered a route-specific impurity for the Leuckart synthesis of methamphetamine, some research has cast doubt on this exclusivity. nih.gov It has been reported in samples believed to be synthesized from ephedrine, a different precursor than the P-2-P used in the Leuckart and reductive amination routes. nih.gov Nevertheless, other impurities, such as α,α′-dimethyldiphenethylamine and N,α,α′-trimethyldiphenethylamine, have been identified as being specific to the Leuckart method for methamphetamine synthesis. nih.gov

Table 1: Key Impurities in the Leuckart Synthesis

Impurity Name Associated Synthesis Typical Concentration Notes
N-Formylamphetamine Amphetamine < 1% Direct intermediate unodc.orgwikipedia.org
N-Formylmethamphetamine Methamphetamine < 1% Direct intermediate unodc.org
4-Methyl-5-phenyl-pyrimidine Amphetamine < 1% Route-specific impurity unodc.orgnih.gov
N,N-di-(phenylisopropyl)amine (DPIA) Amphetamine (with formic acid) up to 3% unodc.org
N-formyl DPIA Amphetamine (with formic acid) up to 3% unodc.org
α,α′-Dimethyldiphenethylamine Methamphetamine - Route-specific impurity nih.gov

General Synthetic Applications of Formamide in Benzodioxole-Containing Systems

Formamide and its derivatives are versatile reagents in organic synthesis, extending beyond their role in reductive amination. Their utility is also evident in the construction of various heterocyclic systems incorporating the benzodioxole moiety.

Role of Formamide as a Reagent in Heterocyclic Annulation Reactions

Formamide can participate in cyclization reactions to form heterocyclic rings. For instance, the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones can be achieved through a highly modular method starting from 3-bromooxindoles and thioamides. beilstein-journals.org This method, which involves an Eschenmoser coupling reaction, demonstrates the utility of amide-type functionalities in the formation of complex heterocyclic structures. beilstein-journals.org While not a direct use of formamide, it highlights the reactivity of related amide structures in building heterocyclic systems.

Multi-step Synthetic Design for Benzodioxole Derivatives

The benzodioxole ring is a key structural feature in many biologically active molecules and natural products. researchgate.net Multi-step synthetic strategies are often employed to construct complex derivatives. For example, new 1,3-benzodioxole derivatives have been prepared using (6-bromobenzo[d] unodc.orgwikipedia.orgdioxol-5-yl)methanol as a starting material. researchgate.networldresearchersassociations.com This precursor undergoes a series of transformations, including bromination, azidation, and a Huisgen 1,3-dipolar cycloaddition ("click reaction"), followed by a Suzuki-Miyaura coupling reaction to introduce diverse substituents. researchgate.networldresearchersassociations.com

Table 2: Compound Names Mentioned

Compound Name
This compound
N-(2-benzo unodc.orgwikipedia.orgdioxol-5-yl-1-methylethyl)formamide
N-Formylamphetamine
N-Formylmethamphetamine
Amphetamine
Methamphetamine
Phenyl-2-propanone (P-2-P)
Formamide
Ammonium formate
Formic acid
N-Methylformamide
Methylamine
Sulfuric acid
Hydrochloric acid
N-[1-(3-pyridyl)ethyl]formamide
3-Acetylpyridine
N,N-di-(phenylisopropyl)amine (DPIA)
N-formyl DPIA
α,α′-Dimethyldiphenethylamine
N,α,α′-Trimethyldiphenethylamine
Ephedrine
(Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones
3-Bromooxindoles
Thioamides
(6-bromobenzo[d] unodc.orgwikipedia.orgdioxol-5-yl)methanol
3,4-(methylenedioxy)phenylacetic acid
2-(benzo[d] unodc.orgwikipedia.orgdioxol-5-yl)acetic acid
Benzo[d] unodc.orgwikipedia.orgdioxole-5-carboxylic acids
Aniline (B41778)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

Chemical Reactivity and Transformation Mechanisms of N 2 1,3 Benzodioxol 5 Yl Ethyl Formamide

Reactivity of the Formamide (B127407) Functional Group

The formamide group, -NHCHO, is the site of several important chemical transformations.

Hydrolysis Pathways to Amine and Formic Acid

The formamide linkage in N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide can be hydrolyzed under acidic or basic conditions to yield 2-(1,3-benzodioxol-5-yl)ethanamine and formic acid. This reaction is a fundamental process for the removal of the formyl protecting group from the nitrogen atom. The stability of the 1,3-benzodioxole (B145889) ring is generally maintained under these conditions.

Reductions to Corresponding Amines

The formamide can be reduced to the corresponding secondary amine, N-methyl-2-(1,3-benzodioxol-5-yl)ethanamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. This reduction is a key step in the synthesis of various N-methylated phenethylamines.

Another relevant transformation is the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. mdpi.comwikipedia.org While this compound is a product of such a reaction, the principles of the Leuckart reaction, which often employs formamide or ammonium (B1175870) formate (B1220265), are pertinent to understanding its formation and the potential for further amine synthesis. mdpi.comwikipedia.org The reaction typically requires high temperatures, often between 120 and 165 °C. wikipedia.org

N-Alkylation and N-Acylation Opportunities

The nitrogen atom of the formamide group can potentially undergo further substitution reactions.

N-Alkylation: While direct alkylation of the formamide nitrogen can be challenging, it is a potential pathway for the synthesis of more complex amines.

N-Acylation: The introduction of another acyl group to the nitrogen is a plausible transformation, leading to the formation of an N,N-diacyl derivative. For instance, N-acylation reactions have been used to synthesize various derivatives of related benzodioxole compounds. nih.govmdpi.com A study on the synthesis of N-(benzo[d] mdpi.comwikipedia.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds involved the transformation of a carboxyl group into an acid chloride to facilitate the reaction with an organic amine. nih.gov

Transformations Involving the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system, also known as methylenedioxyphenyl, has its own characteristic reactivity. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution Patterns

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. chemicalbook.commasterorganicchemistry.com The two oxygen atoms of the dioxole ring donate electron density to the benzene (B151609) ring, activating it towards electrophilic attack.

The directing effects of the substituents on the ring determine the position of substitution. The primary substitution products are generally directed to the positions ortho and para to the electron-donating groups. Key EAS reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. masterorganicchemistry.commdpi.com

Research has shown that the introduction of electron-withdrawing groups at certain positions can influence the biological activity of benzodioxole derivatives. nih.gov

Ring-Opening Reactions of the Methylenedioxy Group

The methylenedioxy bridge of the 1,3-benzodioxole group can be cleaved under certain conditions. This is a significant reaction in the metabolism of many compounds containing this moiety, often carried out by cytochrome P450 enzymes in a process called ortho-demethylenation. wikipedia.org While this is a notable biological transformation, chemical methods for the ring-opening of the methylenedioxy group also exist, though they can be challenging to achieve selectively without affecting other parts of the molecule.

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular reactions of this compound and related compounds are pivotal in forming new ring systems. The nature of these transformations is highly dependent on the reaction conditions and the reagents employed.

Radical cyclization reactions provide a powerful method for forming cyclic compounds from suitable acyclic precursors through radical intermediates. These reactions typically unfold in three main stages: selective generation of a radical, an intramolecular cyclization step, and subsequent conversion of the cyclized radical to the final product. wikipedia.org

The cyclization step involves the attack of a radical on a multiple bond. For N-aryl derivatives, this can lead to the formation of nitrogen-containing heterocycles. In many instances, the exo cyclization, where the resulting radical intermediate is external to the newly formed ring, is favored over the endo cyclization. wikipedia.org The efficiency of a radical cyclization hinges on several factors: the ability to selectively generate a radical on the substrate, the rate of cyclization being faster than the trapping of the initial radical, and all steps proceeding more rapidly than undesirable side reactions. wikipedia.org

While radical cyclizations are versatile, specific studies detailing the intramolecular radical addition of the formamidoethyl side chain to the benzodioxole ring of this compound are not extensively documented in the reviewed literature. However, related transformations provide insight into potential pathways. For instance, nitrogen-centered radicals have been employed in C-H amination reactions to form tetrahydroquinolines from arylpropylamine derivatives. nih.gov These reactions can be initiated by photoredox catalysis or other methods to generate aminium radicals that then cyclize onto the aromatic ring. nih.govmdpi.com

General research into the reactivity of benzodioxole radicals indicates that the formation of radicals on the dioxole ring itself can be complex. cdnsciencepub.com The stability and subsequent reaction pathways of such intermediates are influenced by the substitution pattern and the reaction conditions. For a radical cyclization of this compound to occur, a radical would need to be generated on the ethylformamide side chain, which would then attack the aromatic benzodioxole ring. The feasibility and outcomes of such a reaction would depend on the method of radical generation and the relative stability of the intermediates.

Base-mediated reactions are a cornerstone of organic synthesis, often employed to deprotonate a substrate and initiate nucleophilic attack or rearrangement. In the context of intramolecular cyclizations, a base can facilitate the formation of a carbanion or another nucleophilic center that subsequently attacks an electrophilic site within the same molecule.

While the acid-catalyzed Bischler-Napieralski reaction is a classic method for the cyclization of β-arylethylamides to form dihydroisoquinolines, specific examples of base-mediated intramolecular cyclizations for this compound are not prominently featured in the surveyed scientific literature. The presence of the electron-donating benzodioxole ring system generally activates the aromatic ring for electrophilic substitution, which is characteristic of acid-catalyzed cyclizations.

However, research on related systems offers insights into the possibilities of base-mediated pathways. For example, an unprecedented cesium carbonate (Cs₂CO₃)-mediated intramolecular cyclization of α-nitroethylallenic esters has been reported to produce functionalized pyrrolin-2-ones. nih.gov This demonstrates that under specific conditions with appropriate functional groups, bases can induce complex cyclization and rearrangement cascades.

Another related area involves metal-mediated domino reactions that include a cyclization step. For instance, a protocol for synthesizing 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and amines is mediated by trimethylaluminum (B3029685) (Me₃Al). beilstein-journals.orgnih.govbeilstein-journals.org This process involves a nucleophilic addition followed by an intramolecular cyclization. While not a simple base-mediated reaction, it highlights how a Lewis acid can promote condensation and subsequent intramolecular ring closure.

The direct base-mediated cyclization of this compound would likely require the generation of a carbanion on the carbon adjacent to the benzodioxole ring or the deprotonation of the formamide nitrogen to initiate an attack on the aromatic ring. The viability of such a reaction would be contingent on the strength of the base, the reaction temperature, and the inherent acidity of the protons in the molecule.

Theoretical Chemistry and Computational Studies of N 2 1,3 Benzodioxol 5 Yl Ethyl Formamide

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to characterizing the fundamental properties of a molecule.

The electronic structure of N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide is dictated by the interplay between the benzodioxole ring system, the ethyl linker, and the formamide (B127407) group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3-benzodioxole (B145889) ring, which acts as the primary electron-donating portion of the molecule. The LUMO, conversely, would likely be centered around the formamide group, specifically the C=O bond, which can accept electron density.

Table 1: Hypothetical Molecular Orbital Properties of this compound (Note: These are estimated values for illustrative purposes, pending dedicated computational studies.)

Parameter Predicted Location/Value Significance
HOMO 1,3-benzodioxole ring Site of oxidation; electron-donating character
LUMO Formamide group (C=O) Site of reduction; electron-accepting character

| HOMO-LUMO Gap | ~5-7 eV | Indicator of chemical stability and electronic transition energy |

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the ethyl chain, the formyl proton, and the unique carbons of the benzodioxole and formamide moieties.

Infrared (IR): IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers of key vibrational bands. For this compound, prominent predicted peaks would include the N-H stretch, the C=O stretch of the amide, C-H stretches (aromatic and aliphatic), and C-O-C stretches of the benzodioxole ring.

UV-Vis: Time-dependent DFT (TD-DFT) can predict electronic transitions that correspond to UV-Vis absorption maxima (λ_max). The primary electronic transitions for this compound would likely be π → π* transitions associated with the benzodioxole ring system.

Table 2: Predicted Key Spectroscopic Features for this compound

Spectroscopy Predicted Key Signals/Bands Corresponding Functional Group
¹H NMR ~8.0-8.2 ppm Formyl proton (-CHO)
~6.6-6.8 ppm Aromatic protons (benzodioxole)
~5.9 ppm Methylene protons (-O-CH₂-O-)
~3.4 ppm Methylene protons (-CH₂-NH-)
~2.7 ppm Methylene protons (Ar-CH₂-)
¹³C NMR ~160-165 ppm Carbonyl carbon (C=O)
~146-148 ppm Aromatic carbons (C-O)
~100-122 ppm Aromatic carbons & -O-CH₂-O-
~40-42 ppm Methylene carbon (-CH₂-NH-)
~35-37 ppm Methylene carbon (Ar-CH₂-)
IR ~3300 cm⁻¹ N-H stretch
~1650-1670 cm⁻¹ C=O stretch (Amide I)
~1250 cm⁻¹ Asymmetric C-O-C stretch

Computational Studies of Reaction Mechanisms and Pathways

Computational studies are instrumental in elucidating reaction mechanisms. For this compound, theoretical chemistry could be applied to investigate:

Formation pathways: Modeling the formylation of 3,4-methylenedioxyphenethylamine (B14027) (MDPEA) to understand the transition states and energetics of its synthesis.

Hydrolysis: Calculating the energy profile for the acid- or base-catalyzed hydrolysis of the formamide group to yield MDPEA.

Metabolism: Predicting sites of metabolic transformation, such as N-deformylation or hydroxylation of the aromatic ring.

Currently, there are no specific computational studies in the public domain detailing these reaction mechanisms for this compound.

Predictive Modeling of Molecular Properties and Interactions

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, rely on calculated molecular descriptors to predict the properties of a compound. Although no specific predictive models have been developed for this compound, a variety of its physicochemical properties can be calculated. These descriptors, including molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, are fundamental for predicting its behavior in various chemical and biological systems.

Table 3: Calculated Molecular Properties of this compound

Property Predicted Value Significance
Molecular Formula C₁₀H₁₁NO₃ Basic compositional information
Molecular Weight 193.20 g/mol Used in stoichiometric calculations
Topological Polar Surface Area (TPSA) 47.4 Ų Predicts transport properties (e.g., cell permeability)
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.0 Indicates lipophilicity and solubility characteristics
Hydrogen Bond Donors 1 Potential for hydrogen bonding interactions

| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding interactions |

Enzymatic and Biochemical Transformations of N 2 1,3 Benzodioxol 5 Yl Ethyl Formamide

Identification of Potential Biotransformation Pathways

The structure of N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide suggests several potential sites for enzymatic attack. The primary routes of metabolism are anticipated to involve hydrolysis of the formamide (B127407) linkage and oxidative reactions on the ethyl side chain and the benzodioxole ring.

Enzymatic Hydrolysis of the Formamide Linkage

The formamide group is susceptible to enzymatic hydrolysis by a class of enzymes known as formamidases or, more broadly, amidases. This reaction would cleave the amide bond, yielding 3,4-methylenedioxyphenethylamine (B14027) (MDPEA) and formic acid.

The hydrolysis of the formamide is a critical step as it would unmask the primary amine of the phenethylamine (B48288) backbone, leading to a compound with potentially different pharmacological and toxicological properties.

Oxidative Metabolisms of the Ethyl Chain and Benzodioxole Ring

The ethylamine (B1201723) side chain and the benzodioxole ring are both potential targets for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.

Oxidation of the Ethyl Chain:

The ethylamine side chain can undergo several oxidative transformations. Drawing parallels with the metabolism of structurally similar phenethylamines, such as amphetamine, oxidative deamination is a likely pathway. researchgate.net This process, catalyzed by enzymes like monoamine oxidase (MAO), would lead to the formation of an unstable intermediate that would be further converted to the corresponding phenylacetaldehyde (B1677652) derivative. This aldehyde could then be oxidized to a carboxylic acid or reduced to an alcohol. nih.gov

Oxidation of the Benzodioxole Ring:

The 1,3-benzodioxole (B145889) (or methylenedioxy) moiety is a well-known substrate for CYP enzymes. The primary metabolic reaction involving this group is the cleavage of the methylenedioxy bridge. wikipedia.org This process is believed to proceed through the formation of a carbene intermediate that can form an inhibitory complex with the heme iron of cytochrome P450. wikipedia.org Cleavage of the ring results in the formation of a catechol (dihydroxybenzene) derivative. In the case of this compound, this would lead to the formation of N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.

Studies on related compounds like safrole and isosafrole have demonstrated that the methylenedioxyphenyl group interacts with and can induce different isoforms of cytochrome P450. nih.govnih.gov The metabolism of 3,4-methylenedioxymethamphetamine (MDMA) also prominently features the opening of the methylenedioxy ring to form dihydroxy metabolites, a reaction catalyzed by enzymes such as CYP2D6, CYP3A4, and CYP2C19. tandfonline.comtandfonline.com These catechol metabolites can then undergo further phase II conjugation reactions.

In Vitro Enzymatic Systems for Biotransformation Studies

To experimentally investigate the predicted metabolic pathways of this compound, various in vitro enzymatic systems can be employed. These systems provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

Table 1: Common In Vitro Systems for Metabolism Studies

SystemDescriptionKey Enzymes PresentApplications
Liver Microsomes Vesicles of the endoplasmic reticulum isolated from homogenized liver cells.Cytochrome P450s (Phase I), Glucuronosyltransferases (Phase II)Studying Phase I and some Phase II metabolism.
S9 Fraction Supernatant fraction of a tissue homogenate after centrifugation at 9000g.Microsomal and cytosolic enzymes (CYPs, UGTs, SULTs, etc.)Broader range of Phase I and Phase II reactions.
Hepatocytes Intact liver cells, either freshly isolated or cryopreserved.Complete set of metabolic enzymes and cofactors.Most physiologically relevant in vitro model.
Recombinant Enzymes Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in a host system.A single, specific enzyme.Identifying the specific enzyme responsible for a metabolic step.

Liver microsomes are a common starting point for metabolism studies as they contain a high concentration of CYP enzymes. Incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH would allow for the identification of oxidative metabolites. The use of specific chemical inhibitors or antibodies for different CYP isoforms can help in pinpointing the key enzymes involved.

For studying the hydrolysis of the formamide linkage, cytosolic fractions or S9 fractions, which contain amidases, would be more appropriate. Comparing the metabolite profile generated from microsomal versus S9 incubations could help to distinguish between oxidative and hydrolytic pathways.

Comparison with Enzymatic Transformations of Related Formamides and Phenethylamines

The predicted metabolic pathways for this compound are largely informed by studies on structurally related compounds.

Table 2: Comparison of Metabolic Pathways

CompoundKey Metabolic PathwaysPrimary Enzymes InvolvedKey Metabolites
N-Formylamphetamine N-deformylation, Aromatic hydroxylationAmidases, CYP2D6 caymanchem.comAmphetamine, 4-hydroxy-N-formylamphetamine
3,4-Methylenedioxymethamphetamine (MDMA) N-demethylation, O-demethylenationCYP2D6, CYP3A4, CYP1A2 tandfonline.comMDA, HHMA, HHA
Safrole Allyl side-chain oxidation, O-demethylenationCytochrome P450s wikipedia.org1'-Hydroxysafrole, Allylcatechol
2-Phenylethylamine Oxidative deaminationMonoamine Oxidase (MAO), Aldehyde Dehydrogenase nih.govPhenylacetaldehyde, Phenylacetic acid

N-Formylamphetamine, an impurity found in illicit amphetamine synthesis, is known to be a metabolite of other compounds and can be hydrolyzed to amphetamine. caymanchem.comwikipedia.org This provides a direct analogy for the potential N-deformylation of our target compound.

The extensive research on MDMA metabolism offers significant insights. The N-demethylation of MDMA to MDA is a major pathway, analogous to the potential N-deformylation of this compound to MDPEA. Furthermore, the well-documented O-demethylenation of MDMA to its catechol metabolites strongly supports the likelihood of a similar transformation for the benzodioxole ring in our compound of interest. tandfonline.comresearchgate.net

Studies on safrole, which contains the methylenedioxy moiety but a different side chain, also highlight the susceptibility of the benzodioxole ring to oxidative metabolism by cytochrome P450 enzymes. wikipedia.orgmdpi.com Finally, the metabolism of the parent phenethylamine structure involves oxidative deamination by MAO, a pathway that could also be relevant for the MDPEA formed after hydrolysis of the formamide. nih.gov Microbial transformation studies have also shown that related compounds like MDMA can undergo N-acetylation, another potential amide-related metabolic pathway. nih.govcdnsciencepub.com

Role of N 2 1,3 Benzodioxol 5 Yl Ethyl Formamide As an Organic Chemistry Intermediate

Precursor in the Synthesis of Primary and Secondary Amines

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide can be readily converted to the corresponding primary amine, 2-(1,3-benzodioxol-5-yl)ethylamine, through hydrolysis. This hydrolysis can be achieved under acidic or basic conditions. The resulting primary amine is a valuable building block for the synthesis of a wide array of secondary amines.

The synthesis of secondary amines from primary amines can be accomplished through various methods, including:

N-Alkylation: Primary amines can be reacted with alkyl halides to introduce an alkyl group, forming a secondary amine. However, this method can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. lumenlearning.com Careful control of reaction conditions is necessary to favor mono-alkylation. organic-chemistry.org

Reductive Amination: A more controlled method for synthesizing secondary amines is reductive amination. masterorganicchemistry.com This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org

Catalytic Coupling Reactions: Modern synthetic methods also include catalytic deaminative coupling of primary amines to form secondary amines, often utilizing ruthenium-based catalysts. organic-chemistry.orgnih.gov

The following table summarizes some general methods for the synthesis of secondary amines from primary amines:

Method Reagents Description Reference
N-AlkylationAlkyl HalidesDirect reaction that can be difficult to control, potentially leading to multiple alkylations. lumenlearning.com
Reductive AminationAldehydes/Ketones, Reducing Agent (e.g., NaBH₄, NaBH₃CN)Two-step process involving imine formation followed by reduction, offering better control. masterorganicchemistry.comlibretexts.org
Catalytic CouplingRuthenium CatalystsDirect coupling of two primary amines to form a secondary amine. organic-chemistry.orgnih.gov

Occurrence as a Byproduct or Impurity in Relevant Synthetic Routes

The Leuckart reaction is a method used to convert aldehydes or ketones into amines using ammonium formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent. wikipedia.org The reaction typically requires high temperatures. wikipedia.org In the synthesis of amines via the Leuckart pathway, N-formylated compounds, such as this compound, can be significant intermediates or byproducts. nih.govnih.gov The mechanism when using formamide involves the initial formation of an N-formyl derivative. wikipedia.org This intermediate is then typically hydrolyzed in a subsequent step to yield the final primary amine. nih.gov If the hydrolysis step is incomplete, the N-formyl compound will remain as an impurity in the final product. The presence of such formamide derivatives is often indicative of the synthetic route employed. nih.gov

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.orgrsc.org While direct reductive amination typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, variations of this protocol exist. masterorganicchemistry.comlibretexts.org In some instances, particularly when formamides are used as reagents or are present in the reaction mixture, N-formylated compounds can be formed. researchgate.netrsc.org For example, N,N-dialkylformamides can be used in reductive amination reactions as a source of the dialkylamine. rsc.org The formation of N-formyl impurities can occur under certain reductive amination conditions, especially if formamide or a related compound is used as a source of ammonia (B1221849) or as a solvent.

Synthetic Utility as a Building Block for Complex Molecules

The unique structure of this compound makes it a useful building block for the synthesis of more complex molecules, particularly those containing heterocyclic systems. zyvex.comsemanticscholar.org

The 1,3-benzodioxole (B145889) moiety is a common feature in many natural products and pharmacologically active compounds. The ethylamine (B1201723) side chain of the molecule provides a reactive handle for the construction of various heterocyclic rings. For instance, the amine functionality, after de-formylation, can be used in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. The benzodioxole ring system itself can also participate in cyclization reactions. There are examples in the literature of the 1,3-benzodioxole moiety being incorporated into more complex heterocyclic systems like benzimidazoles and benzofurans. researchgate.netnih.govuni.lu

Examples of complex molecules synthesized using a 1,3-benzodioxole scaffold include:

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. researchgate.net

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate. nih.gov

(E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide. researchgate.net

3-[(Z)-[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino]-1-phenylthiourea. molport.com

2-[3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. uni.lu

The formamide group in this compound can be chemically modified to introduce a variety of functional groups. nih.gov Beyond simple hydrolysis to the primary amine, the formamide can undergo reduction to a methylamine (B109427) or participate in other transformations. The aromatic ring of the benzodioxole moiety is also amenable to electrophilic substitution reactions, allowing for the introduction of additional substituents and further diversification of the molecular architecture. This versatility allows for the creation of a wide range of chemical structures for various applications, including in the development of novel compounds with potential physiological activity. google.com

Analytical Methodologies for Characterization in Research

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the precise molecular structure of N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would be standard.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylenedioxy group (O-CH₂-O), the ethyl side chain, and the formyl group proton.

¹³C NMR: This analysis detects the carbon atoms in the molecule, with each unique carbon atom giving a distinct signal. This would confirm the presence of the ten carbon atoms in their respective chemical environments (aromatic, aliphatic, formyl, and methylenedioxy).

While specific, publicly available high-resolution NMR data for this compound is not provided in the searched literature, the characterization of analogous compounds is well-documented. researchgate.netnih.gov In a typical synthesis of related N-aryl sulfonamide derivatives, for instance, both ¹H and ¹³C NMR are used to confirm the final structure, with detailed chemical shifts and coupling constants reported. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₁₁NO₃), the exact mass would be calculated and compared to the measured value.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (193.20 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Fragmentation Pattern: The molecule would break apart in a predictable manner. Key fragments would likely include the tropylium-like ion from the benzodioxole ring and fragments resulting from the cleavage of the ethylformamide side chain.

Forensic studies of impurities in 3,4-methylenedioxymethamphetamine (MDMA) synthesis have utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify related formamide (B127407) intermediates. capes.gov.brnih.gov The mass spectra of these intermediates are crucial for their identification.

Below is an illustrative table of the kind of data that would be obtained from these spectroscopic methods.

TechniqueInformation ObtainedExpected Data for this compound
¹H NMRProton environment, count, and connectivitySignals for aromatic, methylenedioxy, ethyl, and formyl protons
¹³C NMRCarbon skeleton structureSignals corresponding to 10 unique carbon environments
Mass Spectrometry (MS)Molecular weight and structural fragmentsMolecular ion peak (m/z) at ~193.07, characteristic fragmentation pattern

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction precursors, by-products, or other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. A reversed-phase HPLC method would likely be developed for this compound. nih.govresearchgate.net

Methodology: A C18 column would be a common choice for the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net Detection would typically be performed using a UV detector, set to a wavelength where the benzodioxole ring absorbs strongly (around 280-290 nm). nih.gov

Purity Assessment: The purity of a sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The development and validation of such HPLC methods are standard practice for analyzing related compounds, ensuring accuracy, precision, and selectivity. researchgate.netresearchgate.net

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound may be amenable to GC analysis, often coupled with a mass spectrometer (GC-MS).

Methodology: The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. Forensic laboratories commonly use GC-MS to identify and quantify MDMA and its precursors or impurities, including formylated intermediates. nih.gov

Impurity Profiling: GC-MS is particularly powerful for identifying and quantifying trace-level impurities in a sample, providing a detailed chemical fingerprint. capes.gov.brnih.gov

The following table outlines the typical parameters for chromatographic analysis of a compound like this compound.

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasDetection MethodApplication
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water or Methanol (B129727)/BufferUV/Vis or Diode Array (DAD)Purity assessment, Quantification
GCFused silica (B1680970) capillary column (e.g., DB-5)Helium or HydrogenFlame Ionization (FID) or Mass Spectrometry (MS)Separation of volatile impurities, Identification

X-ray Crystallography for Structural Elucidation (if applicable)

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is applicable if this compound can be grown as a single crystal of sufficient quality.

Methodology: The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute a 3D model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Application & Findings: While crystal structures for numerous related benzodioxole derivatives have been reported in the literature, a specific crystallographic study for this compound itself is not available in the searched results. However, studies on similar molecules, such as thiosemicarbazone derivatives of 1,3-benzodioxole (B145889), detail the planarity of the ring system and the intermolecular interactions, like hydrogen bonding and π–π stacking, that define the crystal packing. Such interactions would also be expected to play a role in the crystal lattice of the title compound.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of N-substituted formamides, including N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide, is a cornerstone of organic chemistry. While traditional methods exist, future research will likely pivot towards more sustainable, efficient, and catalytic approaches.

Current formylation methods often rely on stoichiometric reagents like formic acid or its derivatives. nih.gov Future efforts will aim to replace these with catalytic systems that minimize waste and improve atom economy. One promising avenue is the use of molecular iodine as a low-cost, non-toxic, and environmentally benign catalyst for the N-formylation of amines under solvent-free conditions. organic-chemistry.org This method has shown high efficiency and selectivity for a range of amines. organic-chemistry.org Another area of development involves the use of metal catalysts, such as those based on indium or ruthenium, which can facilitate formylation using sources like formic acid or even carbon dioxide. nih.govethz.ch

The use of carbon dioxide (CO₂) as a C1 building block is a particularly attractive green alternative to conventional formylating agents. ethz.chrsc.org Research into heterogeneous catalysts, such as single-site cobalt catalysts supported on metal-organic frameworks (MOFs), is expected to yield robust and recyclable systems for the N-formylation of amines with CO₂. rsc.org These catalysts have demonstrated excellent yields and selectivity for various amines and can be reused multiple times without a significant loss of activity. rsc.org

The table below summarizes potential catalytic systems for future exploration in the synthesis of N-substituted formamides.

Catalyst SystemCarbon SourceKey AdvantagesPotential Application for this compound Synthesis
Molecular Iodine (I₂)Formic AcidLow cost, non-toxic, solvent-free conditions, high efficiency. organic-chemistry.orgA simple and practical method for direct formylation of 2-(1,3-benzodioxol-5-yl)ethanamine.
Ruthenium Complexes (e.g., RuCl₂(dppe)₂)Carbon Dioxide (CO₂)Utilizes an abundant and non-toxic C1 source, potential for solventless reaction design. ethz.chA green synthetic route reducing reliance on traditional formylating agents.
Heterogeneous MOF Catalysts (e.g., DUT-5-CoH)Carbon Dioxide (CO₂)Recyclable, high selectivity, robust under various conditions. rsc.orgDevelopment of a continuous flow process for sustainable production.
Silicon(II) Complexes (e.g., NHC-silyliumylidene cation)Carbon Dioxide (CO₂)High catalytic activity under milder conditions compared to some metal catalysts. acs.orgAn alternative organocatalytic route with a novel activation mechanism.

Advanced Mechanistic Investigations of its Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future research is expected to employ a combination of kinetic studies, spectroscopic analysis, and computational modeling to elucidate reaction pathways.

For instance, the transformation of the formamide (B127407) group into other functional groups, such as isocyanides through dehydration, is a valuable synthetic operation. mdpi.comnih.govorganic-chemistry.orgresearchgate.net Mechanistic studies using techniques like ³¹P NMR spectroscopy have been used to probe the intermediates in such reactions, for example, when using triphenylphosphine (B44618) and iodine. organic-chemistry.org Applying similar advanced spectroscopic and computational methods to the dehydration of this compound could provide detailed insights into the transition states and intermediates involved.

Computational chemistry, particularly density functional theory (DFT), will be a powerful tool for investigating reaction mechanisms at the molecular level. nih.govnih.govacs.org Studies on formamide have explored its dissociation pathways, proton exchange mechanisms, and interactions with catalysts and solvents. nih.govacs.orgacs.orgnih.govnih.gov Similar computational investigations on this compound could model:

The transition states of its formation via different catalytic cycles.

The energetics of its conversion to other derivatives, such as isocyanides or formamidines. scirp.org

The reactivity of the 1,3-benzodioxole (B145889) ring under various reaction conditions, such as electrophilic acylation. researchgate.netmdpi.com

Electrochemical methods also offer a unique avenue for both synthesis and mechanistic study. acs.org Investigating the electrochemical N-formylation of 2-(1,3-benzodioxol-5-yl)ethanamine could reveal novel reaction pathways, potentially involving isocyanide intermediates, and provide a more sustainable synthetic route. acs.org

Application of Machine Learning and AI in Predicting its Reactivity and Synthetic Utility

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from drug discovery to materials science. nih.govrjptonline.org In the context of this compound, these computational tools offer significant potential for accelerating research and development.

Future research will likely leverage AI and ML for:

Retrosynthetic Analysis and Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can analyze the structure of this compound and propose multiple, efficient synthetic routes. nih.govacs.orgosu.edu These programs learn from vast databases of chemical reactions to suggest pathways that human chemists might overlook, potentially improving yields and reducing costs. nih.gov

Reaction Outcome and Yield Prediction: ML models can be trained on datasets of similar reactions to predict the outcome and yield of synthetic routes to this compound under various conditions (e.g., different catalysts, solvents, temperatures). rjptonline.orgnih.govnih.gov This predictive capability allows for the in silico optimization of reaction conditions before any experiments are conducted, saving time and resources.

Predicting Reactivity and Properties: Machine learning algorithms can predict the reactivity of different sites within the this compound molecule. acs.orgaimlic.com For example, models could predict the most likely site of electrophilic attack on the benzodioxole ring or the susceptibility of the formamide group to hydrolysis or reduction. This information is invaluable for planning derivatization strategies.

The table below outlines potential applications of AI/ML in the study of this compound.

AI/ML ApplicationObjectiveExpected Outcome
Retrosynthesis PlanningTo identify novel and efficient synthetic pathways.A ranked list of viable synthetic routes with predicted feasibility and cost. osu.edu
Reaction Condition OptimizationTo predict the optimal catalyst, solvent, and temperature for synthesis.Increased reaction yield and selectivity, reduced experimental effort. nih.gov
Reactivity PredictionTo map the electrophilic and nucleophilic sites of the molecule.A predictive map of molecular reactivity to guide derivatization efforts. acs.org
Property PredictionTo forecast physicochemical and biological properties of new derivatives.Accelerated discovery of derivatives with desired characteristics for material or medicinal applications. aimlic.com

The development of these predictive models will rely on the availability of high-quality data. Therefore, a concerted effort to generate and curate experimental data on the synthesis and reactivity of this compound and related compounds will be essential.

Exploration of New Synthetic Applications and Derivatizations

The structural motifs within this compound—the formamide group and the 1,3-benzodioxole ring system—offer numerous possibilities for derivatization and application. wikipedia.org Future research will focus on leveraging this compound as a scaffold to create novel molecules with unique properties.

The 1,3-benzodioxole moiety is a key structural feature in many natural products and bioactive compounds. wikipedia.orgresearchgate.netwikipedia.org The parent compound, safrole, and its derivatives have been studied for various biological activities. researchgate.netnih.govnih.gov By modifying the ethylformamide side chain of this compound, researchers can create libraries of new compounds for screening in areas such as agriculture and pharmaceuticals. For example, modifications could involve:

Dehydration to Isocyanide: The corresponding isocyanide could be used in multicomponent reactions (e.g., Passerini or Ugi reactions) to rapidly build molecular complexity. mdpi.comresearchgate.net

Reduction of the Formamide: Reduction of the amide would yield the corresponding N-methyl amine, a common functional group in many biologically active molecules.

Modification of the Benzodioxole Ring: While challenging, selective functionalization of the aromatic ring could introduce new substituents to modulate the electronic and steric properties of the molecule. mdpi.com

The formamide group itself is a versatile precursor. For instance, N-substituted formamides can be used in the synthesis of N,N'-diarylformamidines, which are known to possess a range of biological activities and are used as ligands in coordination chemistry. scirp.org Furthermore, the development of new catalytic methods for C-H amidation could allow for the use of derivatives of this compound to construct complex heterocyclic structures like γ-lactams. nih.gov

The exploration of derivatization strategies will be crucial for unlocking the full potential of this compound as a building block in synthetic chemistry. mdpi.comekb.eg These efforts will contribute to the broader goals of developing new synthetic methodologies and discovering molecules with novel functions. researchgate.net

Q & A

Q. What are the key structural features and spectroscopic identifiers for N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide?

The compound has a molecular formula of C₁₂H₁₅NO₃ (MW: 221.25 g/mol) and features a benzodioxole ring linked via an ethyl group to a formamide moiety. Key identifiers include:

  • InChIKey : 1S/C12H15NO3/c1-9(13(2)7-14)5-10-3-4-11-12(6-10)16-8-15-11/h3-4,6-7,9H,5,8H2,1-2H3 (PubChem-derived) .
  • Canonical SMILES : CC1=CC(=CC(=C1)F)NC(=O)N2CCCC2C3=CC4=C(C=C3)OCO4 (PubChem) .
    Structural validation can be performed using SHELXL for crystallographic refinement, ensuring bond lengths and angles align with expected values .

Q. What synthetic strategies are employed to prepare this compound?

A common approach involves reacting 2-(1,3-benzodioxol-5-yl)ethylamine with formylating agents (e.g., formic acid under Dean-Stark conditions). Purification typically uses column chromatography (silica gel, ethyl acetate/hexane gradient) . For analogs like phenethylurea derivatives, coupling reagents such as carbodiimides (e.g., DCC) are used to activate the carbonyl . Reaction progress is monitored via TLC or HPLC (relative retention time ~0.5–1.3 for related amides) .

Q. Which analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Impurities are quantified against relative retention times (e.g., 0.4–2.2 for related compounds) and response factors (1.00–1.75) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 221.25 .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 6.7–6.9 ppm (benzodioxol aromatic protons), δ 8.1 ppm (formamide NH), and δ 3.4–3.6 ppm (ethyl CH₂) .

Advanced Research Questions

Q. How are conformational dynamics of the benzodioxol ring analyzed?

The Cremer-Pople puckering coordinates (amplitude q and phase angle φ) quantify non-planar ring distortions. For five-membered rings like benzodioxole, q values >0.5 Å indicate significant puckering. Computational methods (DFT, Gaussian 09) or crystallographic data refine these parameters . Experimental validation via X-ray diffraction (SHELXL refinement) can resolve torsional angles (e.g., O-C-O dihedral angles ~10–15°) .

Q. How to resolve discrepancies in crystallographic data during structure validation?

  • Use PLATON (SQUEEZE) to model solvent-accessible voids and correct for disordered regions .
  • Validate hydrogen bonding networks with Mogul Geometry Check (Cambridge Structural Database). For example, formamide N-H···O=C interactions should align with typical distances (2.8–3.2 Å) .
  • Cross-check thermal displacement parameters (ADPs) to identify over-refinement (e.g., Ueq > 0.08 Ų for non-solvent atoms) .

Q. What methodologies address impurities in pharmacological studies?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation products via LC-MS (e.g., hydrolyzed formamide to amine derivatives) .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol, 90:10). Related impurities (e.g., N-methyl analogs) show distinct retention times (ΔRT ≥ 0.3) .

Q. How is the compound’s pharmacological activity evaluated in vitro?

  • Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors (IC₅₀ values via radioligand displacement, e.g., [³H]ketanserin for 5-HT₂A).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion (LC-MS/MS). Benzodioxol derivatives often exhibit moderate CYP450 inhibition (e.g., CYP3A4) .

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